![molecular formula C15H16N2O3 B270199 2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide](/img/structure/B270199.png)
2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in the development of drugs and other products.
Wirkmechanismus
The exact mechanism of action of 2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide is not fully understood. However, it is believed that this compound acts by inhibiting the production of certain enzymes that are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide has significant effects on the biochemical and physiological processes in the body. This compound has been found to reduce the levels of certain inflammatory markers in the body, leading to a decrease in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide in lab experiments is its ability to selectively target certain enzymes involved in the inflammatory response. However, the limitations of this compound include its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the study of the potential applications of this compound in other fields such as cancer research and drug delivery systems.
Conclusion:
In conclusion, 2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide is a chemical compound that has significant potential in various scientific research fields. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide involves the reaction of 2-ethoxybenzoic acid with 6-methoxy-3-pyridinecarboxylic acid followed by the addition of thionyl chloride and then treatment with ammonia. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
Produktname |
2-ethoxy-N-(6-methoxy-3-pyridinyl)benzamide |
---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-ethoxy-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-13-7-5-4-6-12(13)15(18)17-11-8-9-14(19-2)16-10-11/h4-10H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OMYYYSZEWSRBER-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.